3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one
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Overview
Description
3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one is a phosphine ligand and an acetylized derivative of 1,3,5-triaza-7-phosphaadamantane. This compound is known for its stability and versatility in various catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one typically involves the acetylation of 1,3,5-triaza-7-phosphaadamantane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted phosphine ligands .
Scientific Research Applications
3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one involves its role as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing favorable reaction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
- 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
- Tricyclo[5.2.1.02,6]decanedimethanol diacrylate
Uniqueness
Compared to similar compounds, 3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one stands out due to its unique acetylized structure, which enhances its stability and reactivity in various catalytic applications. Its ability to form stable complexes with a wide range of metal centers makes it a versatile ligand in both academic and industrial research .
Properties
CAS No. |
63250-00-0 |
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Molecular Formula |
C9H16N3O3P |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
1-(7-acetyl-5-oxo-1,3,7-triaza-5λ5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N3O3P/c1-8(13)11-3-10-4-12(9(2)14)7-16(15,5-10)6-11/h3-7H2,1-2H3 |
InChI Key |
RARKWNICYHABCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN2CN(CP(=O)(C2)C1)C(=O)C |
Origin of Product |
United States |
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